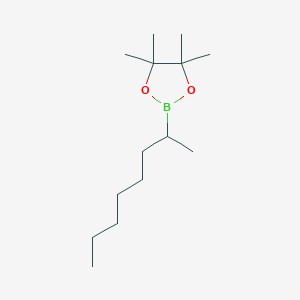

4,4,5,5-Tetramethyl-2-(1-methylheptyl)-1,3,2-dioxaborolane

Description

4,4,5,5-Tetramethyl-2-(1-methylheptyl)-1,3,2-dioxaborolane is a boronic ester featuring a 1,3,2-dioxaborolane core substituted with four methyl groups at the 4,4,5,5-positions and a branched alkyl chain (1-methylheptyl) at the 2-position. This compound belongs to the pinacol boronate family, widely utilized in Suzuki-Miyaura cross-coupling reactions for alkyl group transfer in organic synthesis. Its structure combines steric bulk from the tetramethyl dioxaborolane ring with the lipophilic nature of the alkyl substituent, influencing solubility, stability, and reactivity .

Properties

Molecular Formula |

C14H29BO2 |

|---|---|

Molecular Weight |

240.19 g/mol |

IUPAC Name |

4,4,5,5-tetramethyl-2-octan-2-yl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C14H29BO2/c1-7-8-9-10-11-12(2)15-16-13(3,4)14(5,6)17-15/h12H,7-11H2,1-6H3 |

InChI Key |

GHWOAHGGMYAYEI-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C(C)CCCCCC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 4,4,5,5-Tetramethyl-2-(1-methylheptyl)-1,3,2-dioxaborolane typically follows the general approach of:

- Formation of the boronic acid or boronate intermediate.

- Subsequent esterification with pinacol to form the stable 1,3,2-dioxaborolane ring.

- Introduction of the 1-methylheptyl substituent either via direct alkylation or by transition-metal catalyzed borylation of the corresponding alkyl halide or alkene.

Synthesis via Boronic Acid Intermediate and Pinacol Esterification

A well-documented method for related boronate esters involves preparing the corresponding boronic acid intermediate, followed by reaction with pinacol under mild conditions to yield the dioxaborolane. For example, in the synthesis of related compounds such as 2-(dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, the boronic acid intermediate is reacted with pinacol in dry dichloromethane at room temperature for 16 hours, often in the presence of drying agents like magnesium sulfate to facilitate esterification and remove water formed during the reaction.

This method can be adapted for the 1-methylheptyl substituent by preparing the corresponding boronic acid derivative with the 1-methylheptyl group and then esterifying with pinacol under similar conditions.

Transition-Metal Catalyzed Borylation

Another prominent approach is the palladium-catalyzed borylation of alkyl halides or aryl halides using bis(pinacolato)diboron as the boron source. This method is widely used for the synthesis of aryl or alkyl boronate esters with high yields and selectivity.

For example, the synthesis of 4,4,5,5-tetramethyl-2-(2-methyl-4-nitrophenyl)-1,3,2-dioxaborolane involves the reaction of 1-bromo-2-methyl-4-nitrobenzene with bis(pinacolato)diboron in the presence of potassium acetate and PdCl2(dppf) catalyst in 1,4-dioxane at 100 °C under inert atmosphere for 16 hours, yielding the boronate ester in 90% yield. This protocol can be adapted by using the corresponding 1-methylheptyl halide or alkene precursor.

Hydroboration of Alkenes and Subsequent Esterification

Hydroboration of alkenes followed by pinacol esterification is another route to prepare alkyl-substituted boronate esters. The alkene with the 1-methylheptyl substituent can be hydroborated using borane reagents to form the corresponding boronic acid intermediate, which is then converted to the pinacol ester.

This method provides regioselective and stereoselective access to the desired product but requires careful control of reaction conditions to avoid over-reduction or side reactions.

Comparative Data Table of Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Boronic acid intermediate + Pinacol esterification | Boronic acid precursor, pinacol, dry DCM, MgSO4, RT, 16 h | Mild conditions, simple workup | Requires preparation of boronic acid | 80-90 |

| Pd-catalyzed borylation of alkyl halides | Alkyl halide, bis(pinacolato)diboron, PdCl2(dppf), KOAc, 1,4-dioxane, 100 °C, 16 h | High selectivity, scalable | Requires transition metal catalyst | 85-95 |

| Hydroboration of alkene + esterification | Alkene, borane reagent, pinacol, inert atmosphere | Regio- and stereoselective | Sensitive to reaction conditions | 70-85 |

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(1-methylheptyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or boronates.

Reduction: Reduction reactions can convert the boron atom to a different oxidation state.

Substitution: The boron atom can be substituted with other functional groups, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate. The reactions are typically carried out in aqueous or organic solvents under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in these reactions, often in anhydrous solvents.

Substitution: Substitution reactions may involve reagents such as halogens, alkyl halides, or organometallic compounds. These reactions are usually conducted under inert atmosphere conditions to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include boronic acids, boronates, and various substituted organoboron compounds. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(1-methylheptyl)-1,3,2-dioxaborolane has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules.

Biology: The compound is used in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.

Industry: The compound is used in the production of advanced materials, such as boron-doped polymers and ceramics, which have enhanced properties for various industrial applications.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(1-methylheptyl)-1,3,2-dioxaborolane involves its ability to form stable complexes with other molecules through the boron atom. The boron atom can interact with nucleophiles, electrophiles, and other reactive species, facilitating various chemical transformations. In biological systems, the compound can target specific molecular pathways and enzymes, leading to its therapeutic effects.

Comparison with Similar Compounds

Substituent Diversity and Structural Features

The 2-position substituent of 1,3,2-dioxaborolanes dictates their chemical behavior. Below is a comparative analysis of key analogs:

Physical and Chemical Properties

- Solubility: Alkyl-substituted boronates (e.g., target compound, 2-octyl) show enhanced solubility in non-polar solvents (hexane, toluene) compared to aryl analogs, which prefer polar aprotic solvents (DMF, THF) .

- Stability : Hydrolytic stability correlates with substituent electron density. Electron-rich alkyl groups (e.g., 1-methylheptyl) resist hydrolysis better than electron-deficient aryl groups (e.g., nitro-substituted derivatives in ).

- Thermal Stability : Aryl derivatives decompose at higher temperatures (200–250°C) due to aromatic stability, whereas alkyl analogs decompose below 150°C .

Key Research Findings

- Synthetic Efficiency : The UiO-Co catalytic system achieves high yields (93%) for phenethyl derivatives, outperforming traditional methods .

- Steric Effects : Bulky substituents (e.g., 1-methylheptyl) hinder cross-coupling efficiency but improve selectivity in radical borylation .

- Applications in Materials Science : Polycyclic aryl boronates (e.g., ) are critical for aggregation-induced emission (AIE) materials in OLEDs, whereas alkyl variants serve as intermediates in pharmaceutical synthesis .

Biological Activity

4,4,5,5-Tetramethyl-2-(1-methylheptyl)-1,3,2-dioxaborolane is a boron-containing compound known for its unique structural features and potential applications in medicinal chemistry and materials science. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound possesses a complex structure characterized by a dioxaborolane ring and bulky substituents that may influence its reactivity and biological interactions. The molecular formula is , and it features both boron and nitrogen atoms that are critical for its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Boron Chemistry : Boron compounds often interact with biological systems through the formation of stable complexes with biomolecules such as proteins and nucleic acids. This interaction can modulate enzyme activity and influence cellular signaling pathways.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that boron compounds can induce oxidative stress in cells by generating ROS, which may lead to apoptosis in cancer cells.

- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity against various pathogens, possibly due to disruption of microbial cell membranes or interference with metabolic processes.

Biological Activity Data

A summary of the biological activities observed for this compound is presented in the following table:

Case Studies

Several case studies highlight the biological implications of this compound:

- Cancer Research : A study demonstrated that this compound effectively induced apoptosis in human breast cancer cells through ROS-mediated pathways. The compound was shown to activate caspase pathways leading to cell death.

- Antimicrobial Activity : In vitro tests revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve disruption of the bacterial cell membrane integrity.

- Enzyme Interaction Studies : Research indicated that this compound could inhibit certain enzymes involved in metabolic pathways in cancer cells. This inhibition resulted in decreased proliferation rates.

Q & A

Q. What are the common synthetic routes for preparing 4,4,5,5-tetramethyl-2-(1-methylheptyl)-1,3,2-dioxaborolane?

The compound is synthesized via hydroboration reactions or cross-coupling methodologies . For hydroboration, alkynyl precursors react with borane reagents (e.g., dicyclohexylborane) under inert atmospheres to form alkenyl boronates, with stereoselectivity controlled by reaction conditions . In Suzuki-Miyaura couplings, boronate esters react with aryl halides using catalysts like Pd(0) and bases (e.g., anhydrous K₂CO₃) at elevated temperatures (~100°C) to form C–C bonds . Key steps include rigorous exclusion of moisture/oxygen and purification via chromatography or crystallization.

Q. How is this compound characterized structurally and quantitatively?

Multinuclear NMR spectroscopy (¹H, ¹³C, ¹¹B) is critical. For example:

- ¹H NMR: Peaks for methyl groups on the dioxaborolane ring appear as singlets at δ ~1.2–1.4 ppm, while alkyl/aryl substituents show distinct splitting patterns (e.g., δ 7.2–7.4 ppm for styryl groups) .

- ¹¹B NMR: A singlet near δ 30–35 ppm confirms the boron environment . Quadrupolar broadening may obscure certain carbons (e.g., boron-bound carbons) in ¹³C NMR . GC-MS or LC-MS validates molecular weight and purity.

Advanced Research Questions

Q. How can stereoselective synthesis of Z- or E-alkenyl derivatives be achieved using this boronate?

Stereoselectivity in hydroboration is influenced by steric and electronic factors. For Z-alkenyl boronates, anti-Markovnikov addition of boranes to terminal alkynes under kinetic control (low temperature, short reaction times) favors Z-isomers. For example, dicyclohexylborane with alkynyl boronates yields >90% Z-selectivity in inert solvents like THF . Monitoring via ¹H NMR (coupling constants) and GC-MS resolves isomer ratios. Contradictions in selectivity may arise from competing pathways (e.g., protodeboronation), requiring optimization of stoichiometry and catalysts .

Q. What catalytic systems enhance reactivity in transformations involving this boronate?

- Alkoxide catalysts : NaOt-Bu (5 mol%) enables ketone reductions with pinacolborane at ambient temperatures, forming trialkoxyborohydrides as active species .

- Earth-abundant metal catalysts : Cobalt-doped metal-organic frameworks (e.g., UiO-Co) catalyze benzylic vs. aromatic borylation, achieving 80:20 selectivity in cumene .

- Photoredox systems : Ir-catalyzed conditions promote C–heteroatom bond formation, leveraging the boronate’s stability under irradiation .

Q. How to resolve contradictions in product distribution (e.g., benzylic vs. aromatic boronate formation)?

Conflicting product ratios (e.g., 80:20 benzylic:aromatic in ) arise from:

- Catalyst choice : Transition metals favor benzylic activation, while radical pathways may target aromatic positions.

- Solvent effects : Polar solvents stabilize ionic intermediates (e.g., THF stabilizes borohydrides ), while nonpolar solvents favor radical propagation.

- Substrate sterics : Bulky substituents on the boronate (e.g., 1-methylheptyl) hinder aromatic borylation. Methodological resolution : Use kinetic studies (time-resolved NMR/GC) and DFT calculations to map energy barriers. Adjust catalyst loading, solvent, and temperature to bias pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.